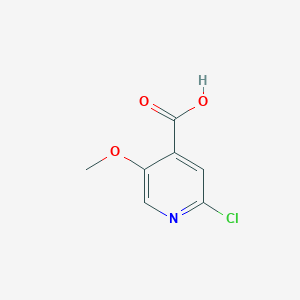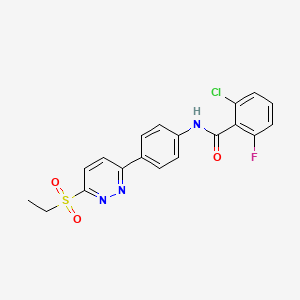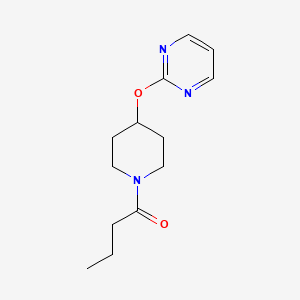![molecular formula C21H22N2O2S2 B2436275 (4-((4-Methylbenzo[d]thiazol-2-yl)oxy)piperidin-1-yl)(3-(methylthio)phenyl)methanone CAS No. 1325735-50-9](/img/structure/B2436275.png)
(4-((4-Methylbenzo[d]thiazol-2-yl)oxy)piperidin-1-yl)(3-(methylthio)phenyl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(4-((4-Methylbenzo[d]thiazol-2-yl)oxy)piperidin-1-yl)(3-(methylthio)phenyl)methanone is a synthetic organic compound known for its structural complexity and potential applications across various fields of science and industry. Its unique architecture, featuring a benzo[d]thiazolyl group linked to a piperidine ring and a methanone moiety, offers intriguing chemical properties and reactivity.
Mécanisme D'action
Target of Action
Thiazole derivatives, which this compound is a part of, have been found to have diverse biological activities . They have been used as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .
Mode of Action
It’s known that thiazole derivatives can interact with their targets in various ways to exert their effects .
Biochemical Pathways
Thiazole derivatives have been found to impact a wide range of biochemical pathways due to their diverse biological activities .
Pharmacokinetics
Thiazole derivatives, in general, have been found to have varying pharmacokinetic properties depending on their specific structures .
Result of Action
Thiazole derivatives have been found to have a range of effects at the molecular and cellular level, depending on their specific biological activities .
Action Environment
The action of thiazole derivatives can be influenced by various factors, including the specific biological environment in which they are used .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (4-((4-Methylbenzo[d]thiazol-2-yl)oxy)piperidin-1-yl)(3-(methylthio)phenyl)methanone typically involves multi-step organic synthesis techniques
Formation of 4-Methylbenzo[d]thiazol-2-yl Chloride: : This step often involves chlorination of 4-methylbenzo[d]thiazole using reagents like thionyl chloride under reflux conditions.
Nucleophilic Substitution with Piperidine: : The resultant chloride intermediate reacts with piperidine in the presence of a base like triethylamine to yield 4-((4-methylbenzo[d]thiazol-2-yl)oxy)piperidine.
Ketone Formation: : The final step involves the reaction of the piperidine derivative with a methylthiophenyl ketone precursor, typically under conditions favoring methanone formation, such as acidic catalysis.
Industrial Production Methods
Industrial production of this compound might involve more efficient and scalable processes, often leveraging automated synthesis techniques and continuous flow reactors to optimize yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
This compound is reactive and can undergo several types of chemical reactions:
Oxidation: : Often performed using oxidizing agents like hydrogen peroxide or peracids.
Reduction: : Typically employs reducing agents such as lithium aluminum hydride (LAH) or sodium borohydride (NaBH4).
Substitution: : Electrophilic or nucleophilic substitution reactions can occur, especially involving the benzo[d]thiazole or piperidine moieties.
Common Reagents and Conditions
Oxidation: : Hydrogen peroxide in the presence of acetic acid.
Reduction: : Sodium borohydride in methanol.
Substitution: : Alkyl halides or acyl chlorides in the presence of bases like K2CO3.
Major Products Formed
The products formed depend on the type of reaction. Oxidation may yield sulfoxides or sulfones, reduction could produce alcohols, and substitution often results in modified aromatic systems or alkylated piperidine derivatives.
Applications De Recherche Scientifique
This compound finds its place in various scientific research applications, including:
Chemistry: : Used as a precursor in synthesizing more complex molecules.
Biology: : Potential application as a probe to study biological pathways due to its unique structure.
Medicine: : Investigated for therapeutic uses such as potential drug candidates for treating diseases.
Industry: : Utilized in the development of novel materials and chemicals.
Comparaison Avec Des Composés Similaires
Comparing (4-((4-Methylbenzo[d]thiazol-2-yl)oxy)piperidin-1-yl)(3-(methylthio)phenyl)methanone to similar compounds highlights its uniqueness:
**4-((4-Chlorobenzo[d]thiazol-2-yl)oxy)piperidin-1-yl)(3-(methylthio)phenyl)methanone
**4-((4-Bromobenzo[d]thiazol-2-yl)oxy)piperidin-1-yl)(3-(methylthio)phenyl)methanone These compounds have similar structures but differ in substituent groups, influencing their reactivity and applications.
Propriétés
IUPAC Name |
[4-[(4-methyl-1,3-benzothiazol-2-yl)oxy]piperidin-1-yl]-(3-methylsulfanylphenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N2O2S2/c1-14-5-3-8-18-19(14)22-21(27-18)25-16-9-11-23(12-10-16)20(24)15-6-4-7-17(13-15)26-2/h3-8,13,16H,9-12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KQXJVOWBJWSNNC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)SC(=N2)OC3CCN(CC3)C(=O)C4=CC(=CC=C4)SC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N2O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-(4-cyclopropyl-7-oxo-1-(o-tolyl)-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)-N-(2-fluorophenyl)acetamide](/img/structure/B2436194.png)
![N-{1-[4-(trifluoromethyl)pyridin-2-yl]azetidin-3-yl}oxolane-3-carboxamide](/img/structure/B2436195.png)


![1-[3-(Aminomethyl)pyridin-2-yl]piperidine-4-carboxamide](/img/structure/B2436200.png)
![N-(1-cyanobutyl)-3-(methylsulfanyl)imidazo[1,5-a]pyridine-1-carboxamide](/img/structure/B2436204.png)

![2-Azatricyclo[6.3.1.0,4,12]dodeca-1(12),4,6,8,10-pentaene](/img/structure/B2436206.png)
![4-(azepan-1-ylsulfonyl)-N-(1-(benzo[d]thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)benzamide](/img/structure/B2436208.png)
![4-bromobenzenecarbaldehyde N-[3-(trifluoromethyl)-2-quinoxalinyl]hydrazone](/img/structure/B2436210.png)


